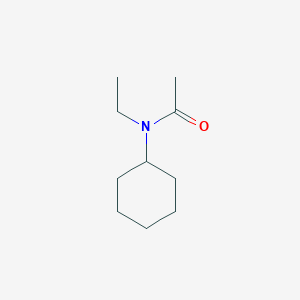
N-Cyclohexyl-N-ethylacetamide
Description
N-Cyclohexyl-N-ethylacetamide (CAS 104987-84-0) is a secondary acetamide featuring a cyclohexyl and ethyl group attached to the nitrogen atom of the acetamide backbone. For example, its hydrochloride salt (2-amino-N-cyclohexyl-N-ethylacetamide hydrochloride) has a molecular formula of C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . The parent compound likely has a molecular formula of C₁₀H₁₉NO (MW ~169.27 g/mol), assuming deprotonation and removal of the amino group. This compound is utilized in synthetic chemistry, particularly as an intermediate in multicomponent reactions catalyzed by palladium iodide .
Properties
CAS No. |
1128-34-3 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethylacetamide |
InChI |
InChI=1S/C10H19NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3 |
InChI Key |
QOFZICTWQWJEKJ-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)C(=O)C |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C |
Synonyms |
N-Cyclohexyl-N-ethylacetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Cyclohexylacetamide (CAS 1124-53-4)
N,N-Diethylacetamide (CAS 685-91-6)
- Molecular Formula: C₆H₁₃NO (MW 115.18 g/mol) .
- Structural Difference : Two ethyl groups instead of cyclohexyl/ethyl.
- Properties :
2-Chloro-N-cyclohex-1-en-1-yl-N-ethylacetamide (CAS 21417-18-5)
- Molecular Formula: C₁₀H₁₆ClNO (MW 201.70 g/mol) .
- Structural Difference : Chlorine substituent and cyclohexenyl group introduce enhanced electrophilicity.
- Properties: Higher molecular weight due to chlorine. Potential for increased reactivity in nucleophilic substitutions compared to non-halogenated analogs.
2-(4-Acetyl-5-methylfuran-2-yl)-N-cyclohexyl-N-ethylacetamide (3ad)
- Molecular Formula: C₁₇H₂₇NO₃ (MW 293.40 g/mol) .
- Structural Difference : Incorporates a furan ring with acetyl and methyl groups.
- Synthesis : Prepared via PdI₂/KI-catalyzed multicomponent reaction with 74% yield .
- Properties :
Comparative Data Table
Key Findings and Insights
- Synthetic Efficiency : this compound derivatives, such as 3ad, are synthesized with moderate to high yields (74%) using Pd-based catalysts, outperforming traditional amidation methods .
- Structural Impact on Safety : The cyclohexyl group in N-cyclohexylacetamide contributes to higher acute toxicity compared to purely aliphatic analogs like N,N-diethylacetamide .
- Functional Group Effects : Chlorine or aromatic substitutions (e.g., furan in 3ad) alter physical properties (e.g., phase, solubility) and reactivity, expanding utility in targeted syntheses .
Notes
- Synthesis yields and hazards may vary with reaction conditions and substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


